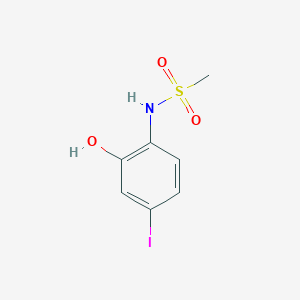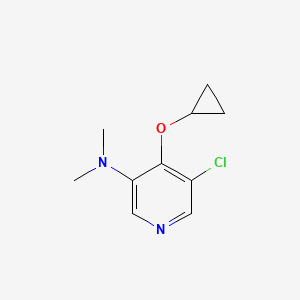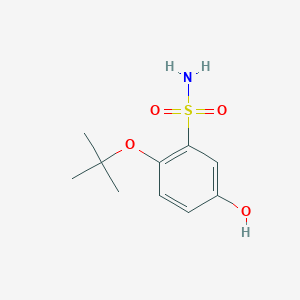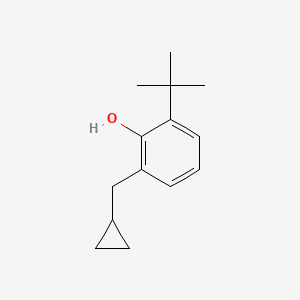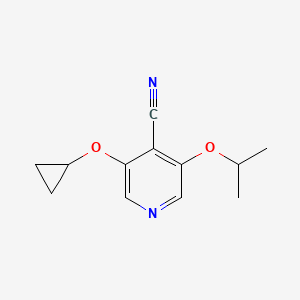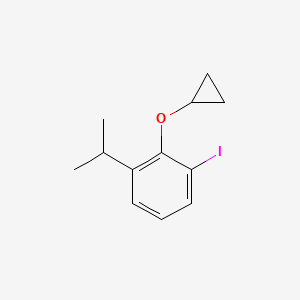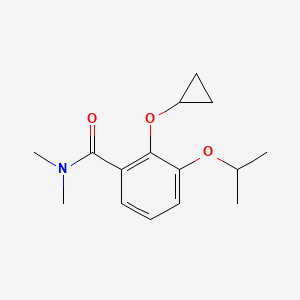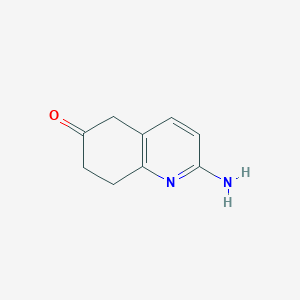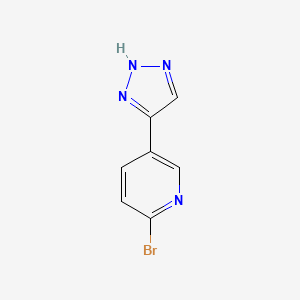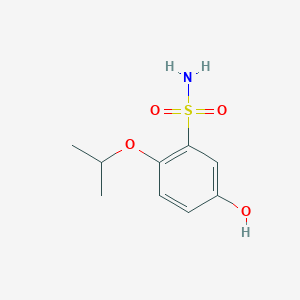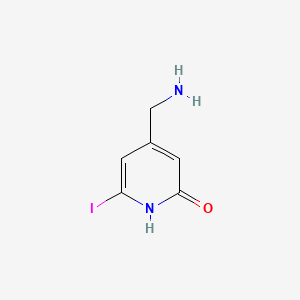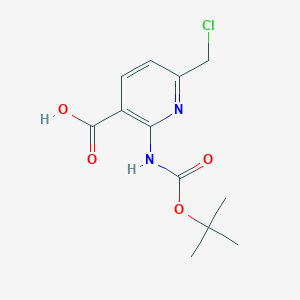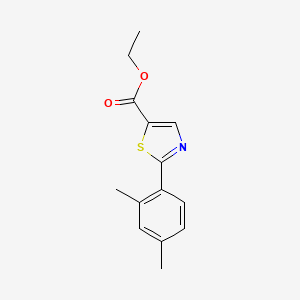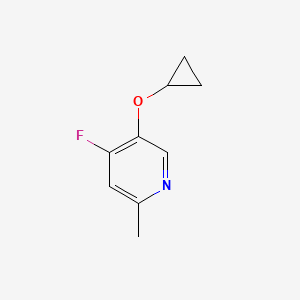
5-Cyclopropoxy-4-fluoro-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropoxy-4-fluoro-2-methylpyridine is a chemical compound with the molecular formula C9H10FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a cyclopropoxy group, a fluorine atom, and a methyl group on the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclopropanation of 4-fluoro-2-methylpyridine using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
5-Cyclopropoxy-4-fluoro-2-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Piperidine derivatives.
科学研究应用
5-Cyclopropoxy-4-fluoro-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of fluorine and cyclopropoxy groups can enhance the compound’s interaction with biological targets.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 5-Cyclopropoxy-4-fluoro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, while the cyclopropoxy group can influence the compound’s overall conformation and reactivity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Fluoro-2-methylpyridine: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
5-Cyclopropoxy-2-methylpyridine: Lacks the fluorine atom, which may reduce its binding affinity to certain biological targets.
2-Fluoro-4-methylpyridine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Uniqueness
5-Cyclopropoxy-4-fluoro-2-methylpyridine is unique due to the combination of the cyclopropoxy group, fluorine atom, and methyl group on the pyridine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C9H10FNO |
|---|---|
分子量 |
167.18 g/mol |
IUPAC 名称 |
5-cyclopropyloxy-4-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI 键 |
SZGAJVZBSREEOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)OC2CC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



